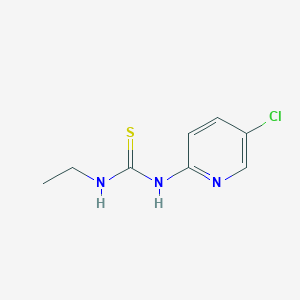![molecular formula C13H21NO4 B14621262 2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60855-81-4](/img/structure/B14621262.png)
2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a diethanolamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3,4-dimethoxybenzyl chloride with diethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethanolamine acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a dimethoxyphenyl group and a diethanolamine backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
60855-81-4 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-11(9-13(12)18-2)10-14(5-7-15)6-8-16/h3-4,9,15-16H,5-8,10H2,1-2H3 |
InChIキー |
XEAJUPGXVYTXAM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN(CCO)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


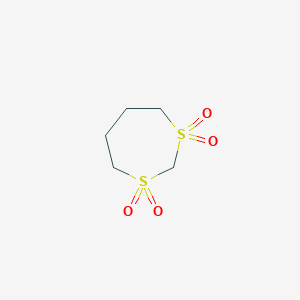
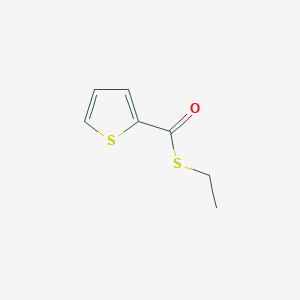
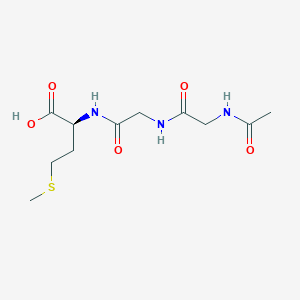
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
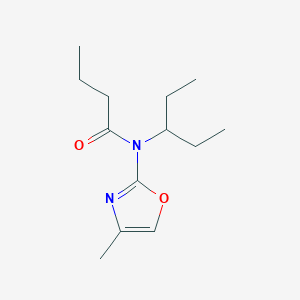

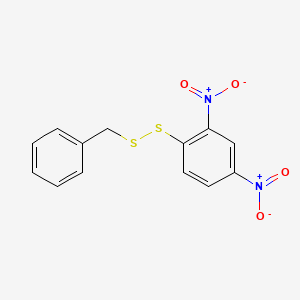
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
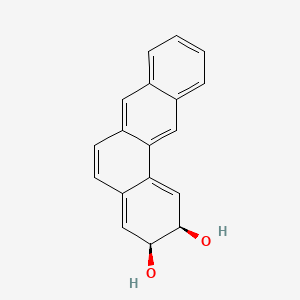
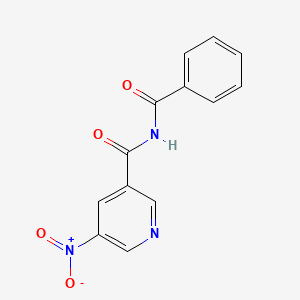
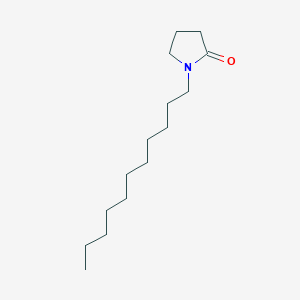
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
